molecular formula C16H22BrNO2 B13917960 tert-butyl 6-(bromomethyl)-3,4-dihydro-8-methylisoquinoline-2(1H)-carboxylate

tert-butyl 6-(bromomethyl)-3,4-dihydro-8-methylisoquinoline-2(1H)-carboxylate

Cat. No.: B13917960
M. Wt: 340.25 g/mol
InChI Key: KQAYOFLTZFOGBR-UHFFFAOYSA-N
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Description

6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a methyl-substituted isoquinoline derivative, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process. The esterification step may require acidic or basic conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the ester group into an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions may involve solvents like dimethylformamide (DMF) or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoquinoline derivative, while oxidation may produce a carboxylic acid or ketone.

Scientific Research Applications

6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester depends on its specific application and the target molecule it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, while the isoquinoline core may interact with hydrophobic pockets in the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: A closely related compound with a similar structure but differing in the position of the bromomethyl group.

    8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the bromomethyl group, which may result in different reactivity and biological activity.

    6-chloromethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.

Uniqueness

The uniqueness of 6-bromomethyl-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-11-7-12(9-17)8-13-5-6-18(10-14(11)13)15(19)20-16(2,3)4/h7-8H,5-6,9-10H2,1-4H3

InChI Key

KQAYOFLTZFOGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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